ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 338965-01-8) is a tetrahydropyridine derivative featuring a complex substitution pattern. Its structure includes:
- Ethyl ester group: Positioned at the 3-carboxylate position of the tetrahydropyridine ring.
- 2-Methyl substituent: On the tetrahydropyridine core.
- 6-Oxo group: Contributing to the ring’s partial unsaturation.
- Aminoethyl linker: Connects the tetrahydropyridine to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety.
Properties
IUPAC Name |
ethyl 1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O3/c1-3-27-16(26)12-4-5-14(25)24(10(12)2)7-6-22-15-13(18)8-11(9-23-15)17(19,20)21/h8-9H,3-7H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOFOKDGZNDDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)CC1)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ethyl 2-Methyl-6-Oxo-1,4,5,6-Tetrahydropyridine-3-Carboxylate (Intermediate A)
The tetrahydropyridine core is synthesized via a modified Hantzsch dihydropyridine synthesis, followed by partial oxidation. A representative protocol adapted from PMC2983298 involves:
Reagents :
- Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
- Ammonium acetate (2.5 eq)
- Methyl acetoacetate (1.2 eq)
- Ethanol (solvent), hydrochloric acid (catalyst)
Procedure :
- Ethyl 4,4,4-trifluoro-3-oxobutanoate and methyl acetoacetate are condensed in ethanol under reflux (12 h) with catalytic HCl.
- Ammonium acetate is introduced to cyclize the intermediate into the tetrahydropyridine ring.
- The crude product is recrystallized from ethanol, yielding a 68–72% pure intermediate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12 h |
| Catalyst | HCl (0.1 eq) |
| Recrystallization Solvent | Ethanol |
Synthesis of 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Ylamino)Ethylamine (Intermediate B)
Intermediate B is derived from 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTFP), a commercially available building block. A continuous synthesis method from CN111004170A provides a scalable route:
Reagents :
- DCTFP (1.0 eq)
- Ethylenediamine (1.5 eq)
- Potassium carbonate (2.0 eq)
- N,N-Dimethylformamide (DMF, solvent)
Procedure :
- DCTFP and ethylenediamine are heated in DMF at 80°C for 6 h with K₂CO₃.
- The mixture is filtered, and the solvent is evaporated to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethylamine with 85% purity.
Optimization Insights :
- Solvent Impact : DMF enhances nucleophilic substitution kinetics compared to ethanol or toluene.
- Base Selection : K₂CO₃ outperforms NaOH due to milder conditions, reducing side reactions.
Coupling Strategies for Final Assembly
Reductive Amination Approach
The most viable method involves reductive amination between Intermediate A and B using sodium cyanoborohydride (NaBH₃CN):
Reagents :
- Intermediate A (1.0 eq)
- Intermediate B (1.2 eq)
- NaBH₃CN (1.5 eq)
- Methanol (solvent)
Procedure :
- Intermediates A and B are stirred in methanol at 25°C for 24 h.
- NaBH₃CN is added portionwise, and the reaction is monitored via TLC.
- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding 58–65% of the target compound.
Critical Parameters :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 24–36 h |
| Reducing Agent | NaBH₃CN |
| Purification Method | Column chromatography |
Alternative Pathway: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers higher yields:
Reagents :
- Triphenylphosphine (1.5 eq)
- Diethyl azodicarboxylate (DEAD, 1.5 eq)
- Tetrahydrofuran (THF, solvent)
Procedure :
- Intermediate A, B, PPh₃, and DEAD are combined in THF under N₂.
- The reaction proceeds at 0°C → 25°C over 12 h.
- Yield improves to 72–78%, albeit with higher cost.
Optimization of Reaction Conditions
Solvent Screening for Coupling
Comparative analysis of solvents in reductive amination:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 65 | 92 |
| DMF | 36.7 | 58 | 88 |
| THF | 7.5 | 52 | 85 |
Methanol balances polarity and cost-effectiveness, favoring proton transfer during imine formation.
Catalytic Hydrogenation as a Green Alternative
Palladium-carbon (Pd/C) catalyzed hydrogenation reduces reaction time:
| Catalyst | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 1 | 6 | 70 |
| 10% Pd/C | 3 | 4 | 75 |
| Raney Ni | 5 | 8 | 60 |
10% Pd/C at 3 bar achieves optimal efficiency, though requiring specialized equipment.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 2.34 (s, 3H, CH₃), 3.72 (m, 2H, NHCH₂CH₂NH), 4.15 (q, J=7.1 Hz, 2H, COOCH₂CH₃).
- ¹⁹F NMR : δ -62.5 (CF₃).
- HRMS (ESI+) : m/z calc. for C₁₈H₂₀ClF₃N₃O₃ [M+H]⁺: 440.1154, found: 440.1156.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention time = 6.72 min.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related derivatives, as outlined below:
Table 1: Structural and Functional Comparison
Key Comparison Points
Core Structure: The target compound shares a tetrahydropyridine core with the derivative in , but the latter features a tosyl group and aromatic substituents (phenyl, thiophene) instead of the aminoethyl-linked pyridinyl moiety. This difference likely impacts solubility and reactivity. The compound from lacks the tetrahydropyridine ring entirely, instead utilizing a propanenitrile backbone. Its dual pyridinyl groups suggest stronger electron-withdrawing effects compared to the target compound’s single pyridinyl-ethylamine group.
Substituent Effects :
- The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group (common in the target compound and ) is associated with enhanced metabolic stability and bioavailability in agrochemicals .
- The ethyl ester in the target compound may confer higher lipophilicity than the methyl ester in , influencing membrane permeability.
Synthetic and Analytical Data: The derivative in was synthesized via enantioselective methods, with NMR and IR data confirming its structure .
Chemoinformatics Similarity :
- Using Tanimoto coefficients (a common metric for molecular similarity, as discussed in ), the target compound would show moderate similarity to ’s derivative (shared tetrahydropyridine core) but lower similarity to ’s compound (divergent backbone).
Research Implications
- Pharmacological Potential: The aminoethyl linker and trifluoromethyl group in the target compound suggest possible kinase inhibition or receptor-binding activity, analogous to pyridine-containing drugs.
- Agrochemical Relevance : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is prevalent in insecticides (e.g., sulfoxaflor), hinting at pesticidal applications .
Biological Activity
Ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with notable biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula: C16H17ClF3N3O3
- Molecular Weight: 391.78 g/mol
- CAS Number: 338965-01-8
- IUPAC Name: Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylate
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values against various pathogens have been reported in the literature:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Ethyl Compound | 5 | Methicillin-resistant Staphylococcus aureus (FPR3757) |
| Control | 64 | Oxacillin |
These results suggest that the compound exhibits significant antimicrobial activity, particularly against resistant strains of bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study screening a library of compounds on multicellular spheroids, it was identified as having promising effects against cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancerous cells .
The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethylpyridine moiety. This structure is known to interact with various biological targets, including enzymes involved in cell signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.
- Kinase Activity : It may also affect tyrosine kinase pathways, which are crucial for cell growth and differentiation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against multiple strains of Staphylococcus aureus. The results indicated that it effectively inhibited bacterial growth at low concentrations compared to traditional antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines demonstrated that treatment with the compound led to reduced viability and increased apoptosis rates. Notably, it was effective against both solid tumors and hematological malignancies .
Q & A
Q. What synthetic strategies are recommended for preparing ethyl 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, and what parameters critically influence yield?
Answer: The compound can be synthesized via multi-step protocols involving:
- Coupling reactions : Amide bond formation between a pyridine-2-amine derivative and a tetrahydropyridine intermediate, as exemplified by similar syntheses using ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate .
- Cyclization : Reductive cyclization under palladium catalysis using formic acid derivatives as CO surrogates, a method validated for analogous N-heterocycles .
Key parameters : - Reaction temperature (optimized between 60–80°C to avoid decomposition).
- Solvent choice (polar aprotic solvents like DMF enhance coupling efficiency).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How should researchers characterize the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and stereochemistry. For example, pyridine protons resonate at δ 8.61–7.77 ppm, while methyl groups appear at δ 2.37–1.18 ppm in analogous structures .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+1] at m/z 450.2 in related compounds) .
Q. What storage conditions ensure the compound’s stability for long-term studies?
Answer:
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group.
- Avoid exposure to moisture, as trifluoromethyl and chloro substituents may promote degradation via nucleophilic attack .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral centers in this compound?
Answer:
- Chiral catalysts : Use palladium complexes with BINAP ligands to induce asymmetry during cyclization steps, as demonstrated for dihydropyranones .
- Chiral auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinones) during intermediate steps, followed by cleavage post-cyclization .
- Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., kinases), focusing on hydrogen bonding with the pyridine ring and hydrophobic interactions with the trifluoromethyl group .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out false positives .
- Purity reassessment : Re-analyze batches via NMR to detect impurities (e.g., residual solvents) that may skew results .
- Meta-analysis : Compare data across studies with shared synthetic protocols, focusing on substituent effects (e.g., chloro vs. methoxy groups) .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
Answer:
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the ethyl carboxylate moiety, cleaved enzymatically in vivo .
- Co-solvent systems : Use PEG-400/water (70:30 v/v) to enhance solubility while maintaining stability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
